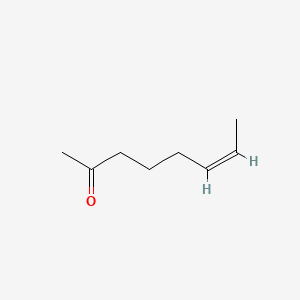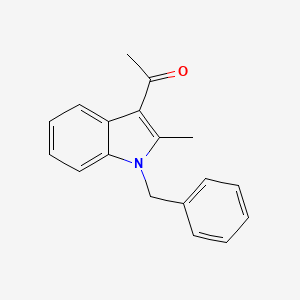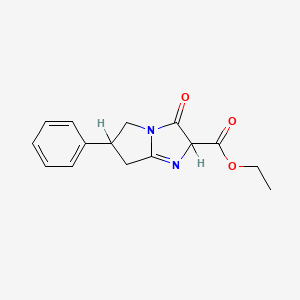
3,8-Diiodofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diiodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two iodine atoms attached to the 3rd and 8th positions of the fluoranthene structure Fluoranthene itself is known for its fluorescence under UV light and is a significant component of coal tar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodofluoranthene typically involves the iodination of fluoranthene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Diiodofluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,8-diazidofluoranthene, while oxidation with potassium permanganate could produce fluoranthene-3,8-dione.
Wissenschaftliche Forschungsanwendungen
3,8-Diiodofluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 3,8-Diiodofluoranthene exerts its effects is primarily through its reactivity due to the presence of iodine atoms. These atoms can participate in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound, lacking the iodine substituents.
3,8-Dinitrofluoranthene: A derivative with nitro groups instead of iodine atoms.
Benzo[j]fluoranthene: Another PAH with a similar structure but different ring fusion.
Uniqueness: 3,8-Diiodofluoranthene is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
73888-51-4 |
|---|---|
Molekularformel |
C16H8I2 |
Molekulargewicht |
454.04 g/mol |
IUPAC-Name |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI-Schlüssel |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
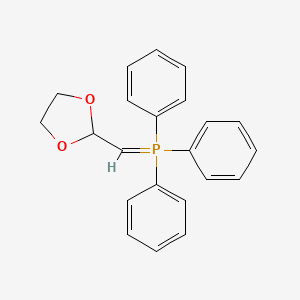
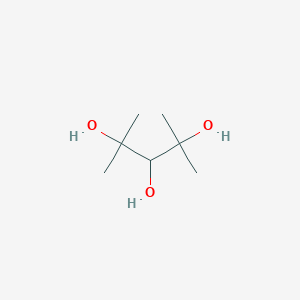


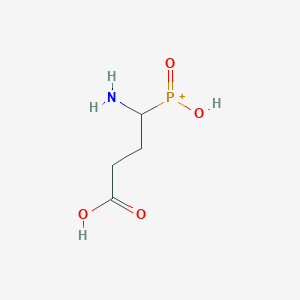
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
